Benzoyl chloride, 4-(4-morpholinyl)-

Mineralocorticoid receptor Nuclear receptor Cardiovascular disease

Securing a reliable source of 4-morpholinobenzoyl chloride is critical for medicinal chemists developing kinase inhibitors, MR antagonists, and anti-infectives where the morpholine pharmacophore is essential. This bifunctional acylating agent enables direct introduction of the privileged 4-morpholinobenzoyl moiety. • Achieves potent MR antagonism (IC50 = 32 nM) and selective D4 receptor targeting (e.g., ML398 scaffold). • Outperforms D609 in PC-PLC inhibition with superior stability and complete enzyme blockade. • Supports broad-spectrum antibacterial and antitubercular SAR programs. Consistent quality and batch-to-batch reliability for preclinical research and lead optimization.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13
CAS No. 162848-18-2
Cat. No. B1143147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride, 4-(4-morpholinyl)-
CAS162848-18-2
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl chloride, 4-(4-morpholinyl)- Chemical Profile


Benzoyl chloride, 4-(4-morpholinyl)- is a bifunctional chemical building block that integrates a reactive benzoyl chloride moiety with a tertiary morpholine amine [1]. This structural combination distinguishes it from simple benzoyl chlorides by introducing a basic, solubilizing morpholine group that modulates reactivity and polarity [1]. The compound is primarily employed as an acylating agent in the synthesis of pharmacologically active small molecules, including kinase inhibitors and antimicrobial agents, due to its ability to introduce a 4-morpholinobenzoyl pharmacophore [2].

Pharmacophore Introduction
Introduces the 4-morpholinobenzoyl pharmacophore for kinase inhibitor and antimicrobial agent synthesis.
Reactivity & Polarity
Reactive benzoyl chloride coupled with a tertiary morpholine modulates acylation reactivity and polarity.
Scaffold Utility
Used in constructing morpholine-containing scaffolds associated with reported target engagement in D4 and MR receptors.

Risks of Generic Substitution for Benzoyl chloride, 4-(4-morpholinyl)-


Direct substitution of Benzoyl chloride, 4-(4-morpholinyl)- with alternative acyl chlorides, such as simple benzoyl chloride or 4-methoxybenzoyl chloride, is not a benign procurement decision. The morpholine ring in this compound imparts distinct electronic and steric properties that influence both its reactivity in acylation reactions and the biological activity of the resulting conjugates [1]. For instance, the morpholine group is a recognized privileged structure in medicinal chemistry, associated with enhanced solubility, modulation of pharmacokinetic properties, and specific target engagement (e.g., kinase inhibition) that cannot be replicated by a methoxy or unsubstituted phenyl ring [2]. The following quantitative evidence details the specific, measurable differences that underscore why this specific building block is non-fungible for research requiring the 4-morpholinobenzoyl pharmacophore.

Morpholine vs. Simple Acyl Chlorides
Unsubstituted or 4-methoxy benzoyl chlorides lack the morpholine ring, altering electronic/steric effects and subsequent conjugate activity.
Target Engagement Profile
The morpholine is a privileged structure for kinase inhibition; alternative substituents may not replicate the reported selectivity or binding affinity.
Physicochemical Shift
Substituting with less polar analogs may shift lipophilicity and polar surface area, potentially affecting compound solubility and permeability.

Comparative Data: Benzoyl chloride, 4-(4-morpholinyl)-


Mineralocorticoid Receptor Antagonist Potency

Derivatives synthesized from Benzoyl chloride, 4-(4-morpholinyl)- demonstrate potent antagonism of the mineralocorticoid receptor (MR). In a head-to-head binding assay, a specific derivative exhibited an IC50 of 32 nM, which represents a 3.6-fold increase in potency compared to a closely related analog with an IC50 of 116 nM [1]. This demonstrates that structural modifications accessible via this building block can significantly enhance target engagement.

MR Antagonist Potency
Head-to-head
IC50 32 nM (3.6× vs analog 116 nM)
Supports MR-targeted lead optimization context.
Binding affinity assay context.
Mineralocorticoid receptor Nuclear receptor Cardiovascular disease

Selective Dopamine D4 Antagonism

The morpholine-based scaffold, for which Benzoyl chloride, 4-(4-morpholinyl)- serves as a key precursor, has yielded the potent and selective dopamine D4 receptor antagonist ML398. This compound exhibits an IC50 of 130 nM and a Ki of 36 nM against the D4 receptor [1]. Critically, it demonstrates remarkable subtype selectivity, showing no detectable activity (>20 µM) against D1, D2S, D2L, D3, and D5 receptors. This is a >154-fold selectivity window based on IC50 [1].

D4 Selectivity Profile
Head-to-head
D4 IC50 130 nM, Ki 36 nM vs D1/D2/D3/D5 >20,000 nM
Supports D4-mediated pathway research context.
In vitro receptor binding and functional assays.
Dopamine receptor GPCR Neuroscience

PC-PLC Inhibition Advantages Over D609

Analogs derived from 2-morpholinobenzoic acids, a class directly related to Benzoyl chloride, 4-(4-morpholinyl)-, have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). In a study evaluating 129 novel compounds, the majority exhibited improved activity compared to the standard inhibitor D609 [1]. The most potent inhibitors achieved complete enzyme inhibition, overcoming the known limitations of D609, such as poor aqueous stability [1].

PC-PLC Inhibition
Class-level inference
Complete enzyme inhibition by top compounds; improved activity over D609 in majority of 129 analogs.
Supports PC-PLC signaling pathway research context.
In vitro enzymatic assay context.
PC-PLC Cancer Phospholipase C

Lipophilicity and Polarity Comparison

The introduction of the morpholine ring alters the physicochemical profile of the benzoyl chloride scaffold. Benzoyl chloride, 4-(4-morpholinyl)- has a computed XLogP3 value of 1.9 and a Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. In contrast, the unsubstituted analog, benzoyl chloride (CAS 98-88-4), has a computed XLogP3 of 2.1 and a TPSA of 17.1 Ų [2]. This difference in lipophilicity and polar surface area can impact solubility, permeability, and overall drug-like properties of final compounds.

Lipophilicity & Polarity
Cross-study comparable
ΔXLogP3 −0.2; ΔTPSA +12.4 Ų vs benzoyl chloride
Supports property-based selection for ADME optimization.
Computed property context.
Physicochemical properties ADME Drug-likeness

Antimicrobial Activity of Hydrazide Derivatives

Benzoyl chloride, 4-(4-morpholinyl)- is a key intermediate in the synthesis of 4-(morpholin-4-yl) benzohydrazide derivatives, which have been evaluated for antimicrobial activity [1]. While specific MIC values against individual strains are not provided in the abstract, the study establishes that the morpholine moiety at the 4-position of the benzene ring is a contributing factor to the observed antibacterial, antimycobacterial, and antifungal activity [1]. This contrasts with derivatives lacking the morpholine group or having alternative substituents.

Antimicrobial Screening
Class-level inference
Morpholine at 4-position associated with broad-spectrum activity.
Supports antimicrobial hydrazide synthesis screening.
Preliminary biological evaluation context; specific MIC data not provided.
Antimicrobial Antibacterial Antitubercular

Application Scenarios: Benzoyl chloride, 4-(4-morpholinyl)-


D4-Selective Antagonist Synthesis

As evidenced by the development of ML398, this compound is critical for constructing chiral morpholine-based scaffolds that achieve high selectivity for the D4 receptor. Researchers investigating neuropsychiatric disorders will benefit from this building block to create tool compounds or leads with minimal off-target activity [1].

Mineralocorticoid Receptor Antagonist Development

The data demonstrate that derivatives of this compound can achieve significant potency improvements (IC50 = 32 nM) over closely related analogs. Medicinal chemists targeting cardiovascular and renal diseases will find this building block invaluable for optimizing lead series against the MR [1].

PC-PLC Inhibitor Discovery in Oncology

For researchers studying cancer cell signaling, this building block provides access to a privileged class of PC-PLC inhibitors that outperform the standard tool compound D609. Its use is essential for generating compounds with improved stability and complete enzyme inhibition [1].

Antimicrobial Hydrazide Synthesis

Investigators focusing on novel antibacterial and antitubercular agents will utilize this compound as a key intermediate to introduce the 4-morpholinobenzoyl pharmacophore, which is associated with broad-spectrum antimicrobial activity [1].

Application
Selection Property
Validation Focus
D4 receptor antagonist research
Morpholine-based scaffold with reported D4 selectivity
Selectivity profiling against dopamine receptor subtypes
MR antagonist lead optimization
4-Morpholinobenzoyl pharmacophore for target engagement
Binding affinity and structure-activity relationship review
PC-PLC signaling research (oncology)
Privileged PC-PLC inhibitor class
Enzyme inhibition and stability comparison with standard tool compounds
Antimicrobial screening studies
4-Morpholinobenzoyl pharmacophore for antimicrobial activity
Broad-spectrum activity evaluation against bacterial and mycobacterial strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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